2,4,6,8-Tetrachlorodibenzofuran

Beschreibung

BenchChem offers high-quality 2,4,6,8-Tetrachlorodibenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6,8-Tetrachlorodibenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

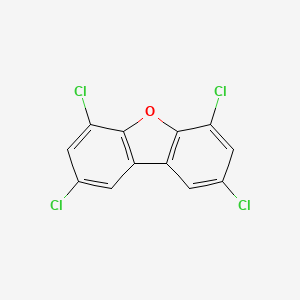

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4,6,8-tetrachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-5-1-7-8-2-6(14)4-10(16)12(8)17-11(7)9(15)3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPJEACWUWSAGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C3=C(O2)C(=CC(=C3)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207537 | |

| Record name | 2,4,6,8-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58802-19-0 | |

| Record name | 2,4,6,8-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058802190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6,8-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6,8-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MYK4BR2S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis pathways of 2,4,6,8-tetrachlorodibenzofuran

An In-Depth Technical Guide to the Synthesis Pathways of 2,4,6,8-Tetrachlorodibenzofuran

Abstract

2,4,6,8-Tetrachlorodibenzofuran (2,4,6,8-TCDF) is a specific congener of the polychlorinated dibenzofuran (PCDF) family, a group of persistent organic pollutants of significant environmental and toxicological concern. Understanding the pathways of its formation is critical for researchers in environmental science, toxicology, and chemical synthesis, as it enables the development of analytical standards, informs risk assessment, and aids in the mitigation of its unintentional release from industrial processes. This guide provides a comprehensive technical overview of the primary synthesis pathways of 2,4,6,8-TCDF, detailing precursor-based directed synthesis, unintentional formation as an industrial byproduct, and the core chemical mechanisms governing these transformations. Methodologies are presented with an emphasis on the causal relationships behind experimental choices, ensuring a self-validating and authoritative resource for scientific professionals.

Introduction: The Significance of 2,4,6,8-TCDF

Polychlorinated dibenzofurans (PCDFs) consist of 135 distinct congeners, with the toxicity and environmental impact varying significantly based on the number and position of chlorine atoms. Compounds with chlorine atoms at the 2, 3, 7, and 8 positions are particularly noted for their high toxicity, mediated through interaction with the aryl hydrocarbon receptor (AhR). While 2,3,7,8-TCDF is the most studied isomer, understanding the formation of other congeners like 2,4,6,8-TCDF is crucial for a complete toxicological profile of environmental samples.

This compound is not produced commercially but arises as an unwanted byproduct in various chemical and thermal processes. Its synthesis, whether for the creation of analytical standards or as a byproduct, is governed by fundamental principles of organic chemistry, primarily involving the formation of a diaryl ether linkage followed by cyclization. This guide delineates these pathways, providing both theoretical understanding and practical insights.

Precursor-Driven Synthesis Pathways

The deliberate synthesis of specific PCDF congeners is essential for toxicological studies and for use as certified reference materials in analytical chemistry. These routes rely on the controlled assembly of the dibenzofuran core from well-defined chlorinated precursors.

Pathway I: Intramolecular Cyclization of Polychlorinated Diphenyl Ethers (PCDEs)

The most direct and controlled method for synthesizing a specific PCDF congener is the intramolecular cyclization of a precisely substituted polychlorinated diphenyl ether (PCDE). PCDEs themselves are structurally similar to PCDFs and can be contaminants in their own right.

Causality and Mechanism: The core principle of this pathway is the formation of a C-C bond between the two aromatic rings of the diphenyl ether, creating the furan ring. This is typically an electrophilic aromatic substitution-type reaction where one ring attacks the other, facilitated by the removal of two ortho substituents (e.g., H and Cl, or two Cl atoms). To synthesize 2,4,6,8-TCDF, the required precursor would be 2,2',4',6'-tetrachlorodiphenyl ether . The cyclization involves the elimination of HCl from the 2 and 6' positions.

The reaction is often promoted by catalysts or specific conditions:

-

Palladium(II) Acetate Promoted Cyclization: This method has been shown to effectively promote the cyclization of PCDEs to their corresponding dibenzofurans.

-

Photochemical Cyclization: UV irradiation can provide the energy needed to induce cyclization, often proceeding through a radical mechanism. This involves the homolytic cleavage of a C-Cl bond, followed by radical attack on the adjacent ring.

Diagram 1: Directed synthesis of 2,4,6,8-TCDF via the PCDE cyclization pathway.

Pathway II: Condensation of Chlorinated Phenols

A more fundamental approach, which also mirrors unintentional formation pathways, involves the condensation of chlorophenol precursors. Chlorophenols are high-production-volume chemicals used in the synthesis of pesticides, herbicides, and disinfectants, making them a significant source of PCDF contamination.

**Caus

An In-depth Technical Guide on the Environmental Sources and Formation of 2,4,6,8-Tetrachlorodibenzofuran (2,4,6,8-TCDF)

Abstract

This technical guide provides a comprehensive overview of the environmental sources and formation mechanisms of 2,4,6,8-tetrachlorodibenzofuran (2,4,6,8-TCDF), a specific congener of the polychlorinated dibenzofuran (PCDF) family. While extensive research has focused on the highly toxic 2,3,7,8-substituted PCDFs, less is known about the specific formation pathways and environmental prevalence of other isomers such as 2,4,6,8-TCDF. This document synthesizes existing knowledge on general PCDF formation to extrapolate the likely origins of this particular congener. It is intended for researchers, scientists, and drug development professionals who require a deeper understanding of the environmental chemistry of PCDFs.

Introduction to Polychlorinated Dibenzofurans (PCDFs) and the Significance of 2,4,6,8-TCDF

Polychlorinated dibenzofurans (PCDFs) are a class of persistent organic pollutants (POPs) that are not intentionally produced but are formed as unintentional byproducts in a variety of industrial and combustion processes.[1][2][3] The basic PCDF structure consists of a dibenzofuran core with chlorine atoms substituted at any of the eight available positions, leading to 135 possible congeners.

The toxicity of PCDF congeners is largely dependent on the substitution pattern of the chlorine atoms, with those having chlorine atoms at the 2, 3, 7, and 8 positions exhibiting the highest "dioxin-like" toxicity.[4][5] This toxicity is mediated through the binding of the PCDF molecule to the aryl hydrocarbon (Ah) receptor.[6] While 2,4,6,8-TCDF is not a 2,3,7,8-substituted congener and is thus considered less toxic, its presence in the environment is still of concern due to its persistence and potential for bioaccumulation. Understanding its sources and formation is crucial for comprehensive environmental risk assessment and the development of effective mitigation strategies.

Formation Mechanisms of 2,4,6,8-TCDF

The formation of PCDFs, including 2,4,6,8-TCDF, is primarily driven by two main pathways: precursor-controlled formation from chlorinated aromatic compounds and de novo synthesis from elemental carbon, a chlorine source, and oxygen in the presence of a metal catalyst.

Precursor-Controlled Formation

The most well-understood pathway for PCDF formation is through the condensation of chlorinated phenolic compounds, particularly chlorophenols (CPs).[1][2] This process can occur under thermal or photochemical conditions.

The formation of TCDFs from chlorophenols involves a series of complex reactions, including the formation of chlorophenoxy radicals, their coupling to form a pre-dibenzofuran intermediate, and subsequent cyclization. The specific isomer of TCDF formed is dependent on the substitution pattern of the precursor chlorophenols.

For the formation of 2,4,6,8-TCDF, a plausible precursor pathway involves the condensation of two molecules of 2,4-dichlorophenol (2,4-DCP) or the reaction of 2,4,6-trichlorophenol with a monochlorophenol.

Theoretical Formation Pathway from 2,4-Dichlorophenol:

-

Radical Formation: Two molecules of 2,4-dichlorophenol undergo oxidation to form 2,4-dichlorophenoxy radicals.

-

Radical Coupling: The two radicals couple to form a diphenyl ether intermediate.

-

Cyclization: The diphenyl ether undergoes an intramolecular cyclization with the loss of a chlorine atom and a hydrogen atom to form the dibenzofuran ring structure.

Caption: Theoretical formation of 2,4,6,8-TCDF from 2,4-dichlorophenol.

It is important to note that this is a simplified representation, and the actual reaction mechanism is more complex, with multiple competing pathways leading to a variety of PCDF isomers.

Polychlorinated biphenyls (PCBs) can also serve as precursors to PCDFs under thermal stress, such as in transformer fires.[1] The formation of TCDFs from PCBs involves an intramolecular cyclization with the loss of two chlorine atoms from the ortho positions of the biphenyl rings. While this is a known source of PCDFs, the specific PCB congeners that would lead to the formation of 2,4,6,8-TCDF have not been extensively studied.

De Novo Synthesis

De novo synthesis is a significant source of PCDFs in combustion processes, such as municipal solid waste incineration.[1] This pathway involves the reaction of elemental carbon, a chlorine source (e.g., from plastics like PVC), and oxygen on the surface of fly ash particles, often catalyzed by metals like copper. This process typically occurs in the post-combustion zone at temperatures between 250 and 450°C. The de novo synthesis generally produces a complex mixture of PCDF congeners, and the specific isomer distribution is influenced by various factors, including temperature, residence time, and the composition of the flue gas and fly ash.

Environmental Sources of 2,4,6,8-TCDF

Based on the formation mechanisms described above, the primary environmental sources of 2,4,6,8-TCDF are expected to be similar to those of other PCDFs.

Industrial Processes

-

Chemical Manufacturing: The production of chlorinated chemicals, particularly chlorophenols and their derivatives (e.g., herbicides), is a significant historical and potential source of PCDF contamination.[1][2] If 2,4-dichlorophenol or related compounds are used as starting materials or are present as impurities, the formation of 2,4,6,8-TCDF is a possibility.

-

Pulp and Paper Industry: The use of chlorine for bleaching pulp was a major source of PCDFs in the past. While modern bleaching processes have significantly reduced these emissions, historical contamination of sediments near pulp and paper mills remains a concern.

-

Metallurgical Industry: High-temperature processes in the metallurgical industry, such as smelting and refining, can also lead to the formation of PCDFs through de novo synthesis.

Combustion Sources

-

Waste Incineration: Municipal, medical, and hazardous waste incinerators are major sources of PCDFs.[1] The combustion of chlorine-containing materials in the waste stream provides the necessary precursors for PCDF formation.

-

Fossil Fuel Combustion: The burning of coal and other fossil fuels can also release PCDFs into the environment.

-

Uncontrolled Burning: Forest fires and the open burning of waste are also recognized as sources of PCDFs.

The following table summarizes the major sources of PCDFs, with the potential for 2,4,6,8-TCDF formation.

| Source Category | Specific Examples | Formation Pathway |

| Industrial Processes | Chemical manufacturing (chlorophenols, herbicides), Pulp and paper bleaching, Metallurgical industry | Precursor-controlled, De novo synthesis |

| Combustion Sources | Municipal, medical, and hazardous waste incineration, Fossil fuel combustion, Uncontrolled burning (forest fires, waste burning) | De novo synthesis, Precursor-controlled |

| Other Sources | Transformer fires (involving PCBs) | Precursor-controlled |

Environmental Fate and Transport

Like other PCDFs, 2,4,6,8-TCDF is a persistent and lipophilic compound. Once released into the environment, it can be transported over long distances in the atmosphere and can bioaccumulate in the fatty tissues of organisms, biomagnifying up the food chain. Its environmental fate is governed by its physical and chemical properties, including its low water solubility and high octanol-water partition coefficient.

Analytical Methodologies for 2,4,6,8-TCDF

The analysis of PCDFs in environmental samples is a complex and challenging task due to their low concentrations and the presence of numerous isomers and other interfering compounds. The standard analytical approach involves extraction, cleanup, and instrumental analysis by high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS).

Sample Preparation

Environmental samples (e.g., soil, sediment, water, biological tissues) require extensive preparation before instrumental analysis. This typically involves:

-

Extraction: Soxhlet extraction or pressurized liquid extraction (PLE) with an appropriate organic solvent (e.g., toluene, hexane).

-

Cleanup: A multi-step cleanup process is necessary to remove interfering compounds. This may include acid/base washing and column chromatography using materials such as silica gel, alumina, and activated carbon.

Instrumental Analysis

HRGC/HRMS is the gold standard for the analysis of PCDFs.

-

Gas Chromatography (GC): A high-resolution capillary GC column is used to separate the different PCDF congeners. The separation of the 38 TCDF isomers is particularly challenging. Specialized columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase, are often used.[3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the selectivity and sensitivity required for the detection and quantification of PCDFs at trace levels. The instrument is typically operated in the selected ion monitoring (SIM) mode, where specific ions characteristic of the target analytes are monitored.

Caption: General workflow for the analysis of 2,4,6,8-TCDF in environmental samples.

Quantification

Quantification is typically performed using the isotope dilution method, where a known amount of a ¹³C-labeled internal standard (e.g., ¹³C₁₂-2,4,6,8-TCDF) is added to the sample before extraction. This allows for the correction of any losses that may occur during the sample preparation and analysis process.

Conclusion

While specific research on 2,4,6,8-TCDF is limited, its environmental sources and formation pathways can be inferred from the extensive body of knowledge on PCDFs as a class. The primary sources are likely to be industrial processes involving chlorinated phenols and combustion sources such as waste incineration. The formation is expected to occur through precursor-controlled reactions of chlorophenols or de novo synthesis. The analysis of 2,4,6,8-TCDF requires sophisticated analytical techniques, primarily HRGC/HRMS, to achieve the necessary sensitivity and selectivity for its detection in complex environmental matrices. Further research is needed to better understand the specific formation conditions that favor the production of 2,4,6,8-TCDF and to accurately quantify its prevalence in the environment.

References

-

Wikipedia. (n.d.). 2,3,7,8-Tetrachlorodibenzofuran. Retrieved January 16, 2026, from [Link]

- Fiedler, H. (2003). Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs. Journal of Environmental Monitoring, 5(2), 175-184.

-

Wikipedia. (n.d.). 2,3,7,8-Tetrachlorodibenzodioxin. Retrieved January 16, 2026, from [Link]

- Kuipers, J., & Fishman, V. N. (2010). through octa- polychlorinated dibenzo-p- dioxins and dibenzofurans using an Agilent J&W FactorFour VF-Xms GC column. Agilent Technologies, Inc.

-

PubChem. (n.d.). 2,4,6,8-Tetrachlorodibenzofuran. Retrieved January 16, 2026, from [Link]

- Simo, R., Grimalt, J. O., & Albaiges, J. (2000). Formation of trichlorinated dibenzo-p-dioxins from 2,4-dichlorophenol and 2,4,5-trichlorophenolate: a theoretical study. The Journal of Physical Chemistry A, 104(34), 8034-8041.

-

PubChem. (n.d.). 2,3,7,8-Tetrachlorodibenzofuran. Retrieved January 16, 2026, from [Link]

- McFarland, V. A., & Clarke, J. U. (1989). Environmental occurrence, abundance, and potential toxicity of polychlorinated biphenyl congeners: considerations for a congener-specific analysis. Environmental Health Perspectives, 81, 225-239.

- Fishman, V. N., & Kuipers, J. (2011). Retention time profiling of all 136 tetra- through octa- chlorinated dibenzo-p-dioxins and dibenzofurans on a variety of Si-Arylene gas chromatographic stationary phases.

-

ResearchGate. (n.d.). Formation of Trichlorinated Dibenzo-p-dioxins from 2,4-Dichlorophenol and 2,4,5-Trichlorophenolate: A Theoretical Study. Retrieved January 16, 2026, from [Link]

- U.S. Environmental Protection Agency. (1984). Method 613: 2,3,7,8-Tetrachlorodibenzo-p-Dioxin.

-

LCGC International. (2014). An Alternative to EPA Method 1613B: Determination of 2,3,7,8-Substituted Tetra- through Octa-Chlorinated Dibenzo-p-Dioxins and Dibenzofurans (CDDs/CDFs) Using Agilent Triple Quadrupole GC–MS. Retrieved January 16, 2026, from [Link]

- Latch, D. E., Stender, B. L., Tentscher, P. R., & McNeill, K. (2005). Aqueous photochemistry of triclosan: formation of 2,4-dichlorophenol, 2,8-dichlorodibenzo-p-dioxin, and oligomerization products. Environmental Toxicology and Chemistry, 24(3), 517-525.

- Hoyos-Giraldo, C., Arroyave-Londoño, J. F., & Palacio-Báez, J. A. (2021). Occurrence, distribution, and levels of Polychlorinated Biphenyls (PCB), Polychlorinated Dibenzo-p–Dioxins (PCDD), and Polychlorinated Dibenzofurans (PCDF) in fish from the Antioquia Region, Colombia. Environmental Science and Pollution Research, 28(15), 18731-18743.

- U.S. Environmental Protection Agency. (1985). Protocol for the Analysis for 2,3,7,8-Tetrachlorodibenzo-p-Dioxin by High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry.

-

ResearchGate. (n.d.). Comparative Assessment of the Chromatographic Separation of 2,3,7,8-Substituted Polychlorinated Dibenzo-p-Dioxins and Polychlorinated Dibenzofurans Using Supercritical Fluid Chromatography and High Resolution Gas Chromatography. Retrieved January 16, 2026, from [Link]

- Varian, Inc. (n.d.).

- Washington State Department of Ecology. (2016).

-

Grokipedia. (n.d.). 2,3,7,8-Tetrachlorodibenzofuran. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 1,3,6,8-Tetrachlorodibenzofuran. Retrieved January 16, 2026, from [Link]

- Johnson, G. W. (2017). Chlorinated Dioxin and Furan Congener Profiles from Pentachlorophenol Sources. Journal of Environmental Protection, 8(6), 663-677.

- U.S. Environmental Protection Agency. (2007). Method 8280B: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry.

-

National Institutes of Health. (n.d.). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. Retrieved January 16, 2026, from [Link]

- Alzweiri, M., Al-Qudah, M. A., & Al-Zoubi, M. S. (2014). Variations in GC–MS Response Between Analytes and Deuterated Analogs. Journal of the American Society for Mass Spectrometry, 25(2), 253-259.

- Bervoets, L., Covaci, A., & Schepens, P. (2013). Relative Effect Potency Estimates of Dioxin-like Activity for Dioxins, Furans, and Dioxin-like PCBs in Adults Based on Two Thyroid Outcomes. Environmental Health Perspectives, 121(3), 315-321.

- U.S. Environmental Protection Agency. (1999). Method TO-9A: Determination of Polychlorinated, Polybrominated and Brominated/Chlorinated Dibenzo-p-Dioxins and Dibenzofurans in Ambient Air.

- Nestrick, T. J., Lamparski, L. L., & Stehl, R. H. (1979). Synthesis and identification of the 22 tetrachlorodibenzo-p-dioxin isomers by high performance liquid chromatography and gas chromatography. Analytical Chemistry, 51(13), 2273-2281.

Sources

- 1. 2,3,7,8-Tetrachlorodibenzofuran - Wikipedia [en.wikipedia.org]

- 2. Buy 2,3,7,8-tetrachlorodibenzofuran | 89059-46-1 [smolecule.com]

- 3. agilent.com [agilent.com]

- 4. 2,3,7,8-Tetrachlorodibenzofuran | C12H4Cl4O | CID 39929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 6. 2,4,6,8-Tetrachlorodibenzofuran | C12H4Cl4O | CID 42843 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Aryl Hydrocarbon Receptor Binding Affinity of 2,4,6,8-Tetrachlorodibenzofuran (2,4,6,8-TCDF)

This guide provides a detailed examination of the binding affinity of 2,4,6,8-tetrachlorodibenzofuran (2,4,6,8-TCDF) for the aryl hydrocarbon receptor (AhR). It is intended for researchers, toxicologists, and drug development professionals seeking to understand the molecular interactions that govern the toxic potential of dioxin-like compounds. We will explore the foundational principles of AhR signaling, the critical role of molecular structure in determining binding affinity, and the standardized methodologies for quantifying these interactions.

The Aryl Hydrocarbon Receptor (AhR) and Dioxin-Like Toxicity

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that belongs to the basic helix-loop-helix/Per-ARNT-Sim (bHLH/PAS) family of proteins.[1] Initially identified for its role in mediating the toxic effects of environmental contaminants, the AhR is now understood to be a key regulator in a multitude of physiological and developmental processes.[2]

The toxicity of a class of persistent organic pollutants known as dioxin-like compounds (DLCs)—which includes polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and some polychlorinated biphenyls (PCBs)—is mediated almost exclusively through their ability to bind and activate the AhR.[3] The prototypical and most potent DLC is 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[4]

The Canonical AhR Signaling Pathway

The activation of the AhR follows a well-defined signaling cascade:

-

Ligand Binding: In its inactive state, the AhR resides in the cytoplasm as part of a multi-protein complex, which includes heat shock protein 90 (Hsp90) and other co-chaperones.[5] The binding of a suitable ligand, such as TCDD, to the AhR's PAS-B domain induces a conformational change.[1]

-

Nuclear Translocation: This conformational change exposes a nuclear localization sequence, prompting the ligand-receptor complex to translocate from the cytoplasm into the nucleus.

-

Dimerization and DNA Binding: Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[5] This AhR:ARNT complex is the transcriptionally active form.

-

Gene Transcription: The AhR:ARNT heterodimer binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[6] This binding initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1, which are involved in xenobiotic metabolism.[7]

The persistent activation of this pathway by stable ligands like TCDD leads to a wide range of toxic outcomes, including immunotoxicity, developmental defects, and carcinogenesis.

Structure-Activity Relationship: The Key to AhR Binding

The binding affinity of a PCDF congener for the AhR is critically dependent on its molecular structure, specifically the number and position of chlorine atoms. A strong body of evidence from structure-activity relationship (SAR) studies has established the following requirements for high-affinity binding:

-

Planarity: The molecule must be planar or nearly planar to fit into the hydrophobic ligand-binding pocket of the AhR.

-

Lateral Substitution: Chlorine atoms must be present in the lateral positions (2, 3, 7, and 8). This substitution pattern maintains the planarity of the dibenzofuran backbone and provides the optimal dimensions for receptor binding.

2,3,7,8-TCDF , which possesses this lateral substitution, is a potent AhR agonist. In contrast, 2,4,6,8-TCDF has chlorine atoms in non-lateral positions. This substitution pattern disrupts the ideal planar geometry and steric profile required for a high-affinity interaction with the receptor's binding pocket. Consequently, 2,4,6,8-TCDF is a very weak binder and is not considered to possess "dioxin-like" toxicity.

Quantifying Potency: The Toxic Equivalency Factor (TEF) Concept

To assess the risk of complex mixtures of DLCs, a framework of Toxic Equivalency Factors (TEFs) has been established by international bodies like the World Health Organization (WHO).[4] This concept scales the toxicity of individual congeners relative to the most potent dioxin, 2,3,7,8-TCDD, which is assigned a TEF of 1.0.[4][8]

A compound is considered for TEF assignment only if it meets several criteria, including:

-

Structural similarity to PCDDs/PCDFs.

-

Ability to bind to the AhR.

-

Capacity to elicit AhR-mediated toxic responses.

-

Persistence and accumulation in the food chain.[4]

2,4,6,8-TCDF does not meet these criteria. It does not significantly bind or activate the AhR and therefore is not included in the WHO TEF scheme.[8][9] Its TEF is considered to be zero. The table below presents the most recent (2022) WHO-TEF values for key human and mammalian toxicity, highlighting the congeners with the requisite 2,3,7,8-substitution pattern.[9][10]

| Congener | WHO 2005 TEF Value | WHO 2022 TEF Value |

| Dioxins (PCDDs) | ||

| 2,3,7,8-TCDD | 1 | 1 |

| 1,2,3,7,8-PeCDD | 1 | 1 |

| Furans (PCDFs) | ||

| 2,3,7,8-TCDF | 0.1 | 0.08 |

| 2,3,4,7,8-PeCDF | 0.3 | 0.2 |

| 2,4,6,8-TCDF | N/A (Implicitly 0) | N/A (Implicitly 0) |

| This table summarizes select TEF values for context. 2,4,6,8-TCDF is not assigned a TEF by the WHO as it does not exhibit significant dioxin-like toxicity.[3][8] |

Experimental Protocol: Competitive Radioligand Binding Assay

The gold standard for determining the binding affinity of a test compound for a receptor is the competitive radioligand binding assay. This method quantifies the ability of an unlabeled compound (the "competitor," e.g., 2,4,6,8-TCDF) to displace a high-affinity radiolabeled ligand (e.g., [³H]TCDD) from the AhR.

Self-Validating Protocol Steps

The causality behind this experimental design ensures a self-validating system. Each step is designed to isolate and accurately measure the specific binding interaction.

Step 1: Preparation of Cytosolic AhR

-

Action: Isolate the cytosolic fraction from a suitable tissue source (e.g., rat or guinea pig liver) known to have high AhR expression. This is typically done through homogenization followed by ultracentrifugation to pellet membranes and organelles.

-

Causality: This step provides a concentrated and biologically active source of the target receptor in its native, unbound state, free from nuclear components.

Step 2: Incubation and Competition

-

Action: In a series of tubes, incubate the cytosolic preparation with a constant, saturating concentration of a high-affinity radioligand (e.g., [³H]TCDD). To each tube, add serially diluted concentrations of the unlabeled competitor (2,4,6,8-TCDF). Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a large excess of unlabeled TCDD).

-

Causality: The radioligand provides a detectable signal. The competitor, if it binds to the same site, will displace the radioligand in a concentration-dependent manner. This competition is the basis for quantifying the competitor's affinity.

Step 3: Separation of Bound and Free Ligand

-

Action: After incubation reaches equilibrium, rapidly separate the receptor-bound radioligand from the unbound radioligand. Common methods include dextran-coated charcoal (DCC), which adsorbs small, free molecules, or the hydroxyapatite (HAP) assay.

-

Causality: This is a critical step to ensure that only the radioactivity from the ligand specifically bound to the receptor is measured. Incomplete separation is a primary source of experimental error.

Step 4: Quantification of Radioactivity

-

Action: Measure the radioactivity in the bound fraction using a liquid scintillation counter.

-

Causality: This provides the raw data (counts per minute, CPM) corresponding to the amount of bound radioligand at each competitor concentration.

Step 5: Data Analysis and Interpretation

-

Action: Plot the percentage of specifically bound radioligand against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value—the concentration of the competitor that displaces 50% of the specific binding of the radioligand.

-

Causality: The IC₅₀ is an inverse measure of the competitor's binding affinity. A lower IC₅₀ indicates a higher affinity. For 2,4,6,8-TCDF, a very high or non-measurable IC₅₀ would be expected, confirming its low binding affinity. The IC₅₀ can be further converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Toxicological Implications

The molecular structure of 2,4,6,8-tetrachlorodibenzofuran, with its non-lateral chlorine substitution, precludes a high-affinity interaction with the aryl hydrocarbon receptor's ligand-binding domain. This fundamental lack of binding affinity means that 2,4,6,8-TCDF is unable to effectively initiate the downstream signaling cascade that characterizes dioxin-like toxicity. As a result, it is not considered a significant human health risk in the context of dioxin exposure and is not assigned a Toxic Equivalency Factor by the World Health Organization. Quantitative assessment via competitive binding assays confirms this negligible affinity, reinforcing the well-established structure-activity relationship for this important class of compounds.

References

-

Eurofins. (2024). New WHO(2022)-TEFs for dioxins and DL-PCBs. Eurofins Scientific. [Link]

-

DeVito, M., et al. (2023). The 2022 world health organization reevaluation of human and mammalian toxic equivalency factors for polychlorinated dioxins, dibenzofurans and biphenyls. Regulatory Toxicology and Pharmacology, 146, 105525. [Link]

-

DeVito, M., et al. (2023). The 2022 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Polychlorinated Dioxins, Dibenzofurans and Biphenyls. Regulatory Toxicology and Pharmacology. [Link]

-

Wageningen University & Research. (2023). The 2022 world health organization reevaluation of human and mammalian toxic equivalency factors for polychlorinated dioxins, dibenzofurans and biphenyls. [Link]

-

Committee on Toxicity of Chemicals in Food, Consumer Products and the Environment. (2006). 2005 WHO toxic equivalency factors for dioxins and dioxin- like compounds. [Link]

-

Toyoshiba, H., et al. (2005). Recommended Relative Potency Factors for 2,3,4,7,8-Pentachlorodibenzofuran: The Impact of Different Dose Metrics. Toxicological Sciences, 89(1), 261–274. [Link]

-

Food Safety Portal of the German Federal Government and the Länder. (n.d.). Table of TEF (= toxic equivalency factors) for dioxins, furans and dioxin-like PCBs. [Link]

-

Wikipedia. (n.d.). Toxic equivalency factor. [Link]

-

World Health Organization. (2024). WHO expert consultation on updating the 2005 toxic equivalency factors for dioxin like compounds, including some polychlorinated biphenyls. [Link]

-

Ovid. (2005). Recommended Relative Potency Factors for 2,3,4,7,8-Pentachlorodibenzofuran: The Impact of Different Dose Metrics. [Link]

-

Van den Berg, M., et al. (2006). The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds. Toxicological Sciences, 93(2), 223–241. [Link]

-

Toyoshiba, H., et al. (2005). Recommended relative potency factors for 2,3,4,7,8-pentachlorodibenzofuran: the impact of different dose metrics. Toxicological Sciences, 89(1), 261-74. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4,6,8-Tetrachlorodibenzofuran. PubChem. [Link]

-

Xing, Y., et al. (2012). Identification of the Ah-Receptor Structural Determinants for Ligand Preferences. Toxicological Sciences, 129(1), 86-97. [Link]

-

Rogers, W. J., & Denison, M. S. (2002). Nucleotide Specificity of DNA Binding of the Aryl Hydrocarbon Receptor:ARNT Complex Is Unaffected by Ligand Structure. Toxicological Sciences, 69(1), 44-53. [Link]

-

Zhang, Q., et al. (2022). Structural insight into the ligand binding mechanism of aryl hydrocarbon receptor. Nature Communications, 13(1), 6211. [Link]

-

Backlund, M., & Ingelman-Sundberg, M. (2004). Different structural requirements of the ligand binding domain of the aryl hydrocarbon receptor for high- and low-affinity ligand binding and receptor activation. Molecular Pharmacology, 65(2), 416-25. [Link]

-

Bunce, N. J., et al. (2004). Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor. Toxicological Sciences, 82(2), 487-496. [Link]

Sources

- 1. Structural insight into the ligand binding mechanism of aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cot.food.gov.uk [cot.food.gov.uk]

- 4. Toxic equivalency factor - Wikipedia [en.wikipedia.org]

- 5. Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleotide Specificity of DNA Binding of the Aryl Hydrocarbon Receptor:ARNT Complex Is Unaffected by Ligand Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,4,6,8-Tetrachlorodibenzofuran | C12H4Cl4O | CID 42843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. TOXIC EQUIVALENCY FACTORS [foodsafetyportal.eu]

- 9. The 2022 world health organization reevaluation of human and mammalian toxic equivalency factors for polychlorinated dioxins, dibenzofurans and biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The 2022 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Polychlorinated Dioxins, Dibenzofurans and Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

toxic equivalency factor of 2,4,6,8-tetrachlorodibenzofuran

An In-Depth Technical Guide to the Toxic Equivalency Factor of 2,4,6,8-Tetrachlorodibenzofuran

Abstract

The Toxic Equivalency Factor (TEF) is a cornerstone of modern risk assessment for dioxins and dioxin-like compounds (DLCs), enabling the evaluation of complex mixtures by normalizing the toxicity of various congeners to that of the most potent, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). A frequent point of inquiry for researchers is the TEF for specific, less common congeners such as 2,4,6,8-tetrachlorodibenzofuran (2,4,6,8-TCDF). This technical guide elucidates why 2,4,6,8-TCDF is not assigned a TEF within the internationally recognized World Health Organization (WHO) framework. The core of this determination lies in the stringent structure-activity prerequisites for dioxin-like toxicity, which are fundamentally mediated by the aryl hydrocarbon receptor (AhR). We will explore the molecular basis for AhR activation, the critical role of lateral (2,3,7,8) chlorine substitution, and the experimental workflows used to classify compounds, thereby providing a comprehensive scientific rationale for the toxicological classification of 2,4,6,8-TCDF.

The Toxic Equivalency Factor (TEF) Concept: A Framework for Risk Assessment

Environmental and biological samples rarely contain a single dioxin congener; they present as complex mixtures of polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and some polychlorinated biphenyls (PCBs). To assess the cumulative risk of such mixtures, the TEF concept was developed. This approach is predicated on the finding that these compounds, while varying widely in potency, share a common mechanism of action.

Each "dioxin-like" congener is assigned a TEF, which is a scaling factor that relates its potency to that of 2,3,7,8-TCDD, the reference compound with an assigned TEF of 1.0. The total toxic equivalency (TEQ) of a mixture is then calculated by summing the products of the concentration of each congener and its respective TEF.

TEQ = Σ (Concentration of Congenerᵢ × TEFᵢ)

This elegant system allows toxicologists and regulators to express the toxicity of a complex mixture as a single, manageable value: the equivalent concentration of TCDD.

The Aryl Hydrocarbon Receptor (AhR): The Molecular Switch for Dioxin Toxicity

The TEF concept is valid only because all DLCs initiate their toxic effects through the same molecular pathway: the activation of the aryl hydrocarbon receptor (AhR). The AhR is a ligand-activated transcription factor that resides in the cytoplasm in a complex with chaperone proteins.

The binding of a dioxin-like ligand, such as TCDD, to the AhR triggers a conformational change, causing the receptor complex to translocate into the nucleus. Inside the nucleus, the AhR dissociates from its chaperones and forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR:ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) in the promoter regions of target genes. This binding event initiates the transcription of a suite of genes, including cytochrome P450 enzymes like CYP1A1, leading to the wide array of biochemical and toxic effects associated with dioxin exposure.

Figure 1: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

The Decisive Role of Molecular Structure: Why 2,4,6,8-TCDF is Different

The World Health Organization has established clear criteria for a compound to be included in the TEF scheme. A compound must:

-

Be structurally similar to PCDDs or PCDFs.

-

Bind to the aryl hydrocarbon receptor (AhR).

-

Elicit AhR-mediated biochemical and toxic responses.

-

Be persistent and accumulate in the food chain.

2,4,6,8-TCDF fails to meet the second and third criteria in any significant capacity. The reason is rooted in its molecular geometry. Decades of structure-activity relationship (SAR) studies have demonstrated that high-affinity binding to the AhR requires a planar or near-planar molecular structure with halogen atoms in the four lateral positions: 2, 3, 7, and 8.

-

2,3,7,8-Tetrachlorodibenzofuran (2,3,7,8-TCDF): This congener possesses the requisite lateral chlorine atoms. This substitution pattern renders the molecule relatively planar and allows it to fit snugly into the AhR's ligand-binding pocket, leading to potent activation. It has a WHO-assigned TEF of 0.1.

-

2,4,6,8-Tetrachlorodibenzofuran (2,4,6,8-TCDF): This congener lacks chlorine atoms in the critical 3 and 7 positions. The chlorines at positions 4 and 6 are non-lateral. This substitution pattern disrupts the planarity and the electronic properties required for effective AhR binding. Consequently, its ability to activate the AhR signaling cascade is negligible, and it does not produce the characteristic spectrum of dioxin-like toxicity.

Figure 2: Structural comparison of a toxic (2,3,7,8-TCDF) and non-toxic (2,4,6,8-TCDF) congener.

For this reason, 2,4,6,8-TCDF is not assigned a Toxic Equivalency Factor and is not considered a "dioxin-like" compound in the context of risk assessment.

Experimental Workflow for TEF Assignment

The decision to include or exclude a congener from the TEF framework is not arbitrary; it is based on a rigorous, multi-tiered experimental evaluation process. This process aims to determine a compound's relative effect potency (REP) across various biological endpoints compared to TCDD.

Figure 3: Experimental and logical workflow for TEF determination.

Key Experimental Protocol: The CALUX® Bioassay

A primary screening tool for dioxin-like activity is the Chemically Activated LUciferase gene eXpression (CALUX) bioassay. This in vitro method provides a rapid and cost-effective way to measure the total AhR-mediated activity of a sample.

Principle: The assay uses a genetically modified cell line (e.g., mouse hepatoma H1L6.1c3) where the firefly luciferase gene has been placed under the control of DREs. When a sample containing an AhR agonist is added to the cells, it activates the AhR pathway, leading to the production of the luciferase enzyme. The amount of light produced upon addition of the substrate luciferin is directly proportional to the AhR-activating potency of the sample.

Step-by-Step Methodology:

-

Cell Culture: Plate the recombinant H1L6.1c3 cells in a 96-well microplate and incubate until they form a confluent monolayer.

-

Dosing: Remove the growth medium. Add fresh medium containing either the test compound (e.g., 2,4,6,8-TCDF) at various concentrations or a serial dilution of the TCDD standard (for generating a calibration curve).

-

Incubation: Incubate the plates for 20-24 hours to allow for ligand binding, AhR activation, and luciferase gene expression.

-

Cell Lysis: Aspirate the medium and rinse the cells with a phosphate-buffered saline solution. Add a lysis buffer to break open the cells and release the luciferase enzyme.

-

Luminometry: Transfer the cell lysate to an opaque measurement plate. Use a luminometer to inject the luciferin substrate and immediately measure the light output, expressed in Relative Light Units (RLUs).

-

Data Analysis: Plot the RLUs for the TCDD standard against concentration to generate a dose-response curve. The activity of the test compound is determined by comparing its response to this standard curve and is expressed as a TCDD equivalent (TEQ).

For a compound like 2,4,6,8-TCDF, this assay would yield a negligible response, confirming its inability to activate the AhR and justifying its exclusion from the TEF scheme.

Context: TEF Values for Regulated Dibenzofurans

To underscore the importance of the 2,3,7,8-substitution pattern, the following table lists the consensus TEF values for dioxin-like PCDFs as established by the WHO in 2005. Note that every congener on this list is chlorinated in all four lateral positions.

| Congener | Abbreviation | WHO 2005 TEF Value |

| 2,3,7,8-Tetrachlorodibenzofuran | 2,3,7,8-TCDF | 0.1 |

| 1,2,3,7,8-Pentachlorodibenzofuran | 1,2,3,7,8-PeCDF | 0.03 |

| 2,3,4,7,8-Pentachlorodibenzofuran | 2,3,4,7,8-PeCDF | 0.3 |

| 1,2,3,4,7,8-Hexachlorodibenzofuran | 1,2,3,4,7,8-HxCDF | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzofuran | 1,2,3,6,7,8-HxCDF | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzofuran | 1,2,3,7,8,9-HxCDF | 0.1 |

| 2,3,4,6,7,8-Hexachlorodibenzofuran |

An In-depth Technical Guide on the Metabolism and Biodegradation of 2,4,6,8-Tetrachlorodibenzofuran (2,4,6,8-TCDF)

Introduction: The Environmental Significance of 2,4,6,8-TCDF

Polychlorinated dibenzofurans (PCDFs) are a class of persistent organic pollutants (POPs) that elicit significant environmental and toxicological concern.[1] These compounds are not produced intentionally but are formed as byproducts of industrial processes such as waste incineration, the manufacturing of chlorinated phenols, and in polychlorinated biphenyl (PCB) mixtures.[2][3] The PCDF family comprises 135 different congeners, with their toxicity varying dramatically based on the number and position of chlorine atoms.[4]

This guide focuses on a specific, less-studied congener: 2,4,6,8-tetrachlorodibenzofuran (2,4,6,8-TCDF). Unlike its extensively researched and highly toxic 2,3,7,8-substituted counterparts, 2,4,6,8-TCDF lacks chlorine atoms in the lateral positions (2, 3, 7, 8), which are critical for high-affinity binding to the Aryl Hydrocarbon Receptor (AhR) and subsequent dioxin-like toxicity. Nevertheless, all halogenated dibenzofurans are capable of interacting with the AhR to some degree, leading to a spectrum of toxic responses including endocrine disruption and potential carcinogenicity.[5]

Due to their lipophilic nature and resistance to degradation, PCDFs bioaccumulate in fatty tissues and are biomagnified through the food web, posing a risk to organisms at higher trophic levels, including humans.[4] Understanding the metabolic fate and biodegradation potential of individual congeners like 2,4,6,8-TCDF is therefore paramount for accurate risk assessment and the development of effective bioremediation strategies. This document provides a detailed examination of the known and inferred pathways for the transformation of 2,4,6,8-TCDF in both mammalian systems and microbial environments.

Section 1: Mammalian Metabolism of 2,4,6,8-TCDF: A Cytochrome P450-Driven Pathway

While no studies have elucidated the specific metabolic pathway of 2,4,6,8-TCDF in mammals, a robust, evidence-based pathway can be proposed based on the well-documented metabolism of other PCDF congeners and the fundamental principles of xenobiotic biochemistry. The process is initiated by the activation of the Aryl Hydrocarbon Receptor (AhR) and is primarily mediated by Cytochrome P450 (CYP) enzymes.

The Central Role of the Aryl Hydrocarbon Receptor (AhR)

The toxic effects of PCDFs are initiated by their binding to the AhR, a ligand-activated transcription factor.[5] Upon binding, the AhR-PCDF complex translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, upregulating their expression.[5] A primary consequence of this activation is the potent induction of Phase I drug-metabolizing enzymes, particularly CYP1A1 and CYP1B1.[5] This induction is a self-regulating mechanism; the cell produces the very enzymes that will attempt to detoxify and eliminate the foreign compound.

Proposed Metabolic Pathway

The metabolism of PCDFs proceeds through two main phases:

-

Phase I: Functionalization. The primary reaction is oxidation, catalyzed by the newly induced CYP1A1 and CYP1B1 enzymes. These monooxygenases introduce a hydroxyl (-OH) group onto the PCDF molecule, typically at an unchlorinated carbon position. This hydroxylation dramatically increases the water solubility of the compound. For 2,4,6,8-TCDF, the most likely sites of attack are the unsubstituted 1, 3, 7, and 9 positions. The resulting metabolites are hydroxylated tetrachlorodibenzofurans (OH-TCDFs).

-

Phase II: Conjugation. The hydroxylated metabolites are then conjugated with endogenous, water-soluble molecules. Studies on the highly toxic 2,3,7,8-TCDF have identified glucuronide and sulfate conjugates as major biliary metabolites in rats.[6] This process, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), further increases hydrophilicity, facilitating excretion from the body, primarily via bile and feces.[7]

Caption: Proposed mammalian metabolic pathway for 2,4,6,8-TCDF.

Section 2: Microbial Biodegradation of 2,4,6,8-TCDF

The environmental persistence of 2,4,6,8-TCDF is significant, with half-lives in soil potentially spanning years, similar to other persistent congeners.[8] However, certain microbial communities possess the enzymatic machinery to transform and, in some cases, mineralize these compounds. The degradation pathways are fundamentally different under aerobic and anaerobic conditions.

Aerobic Biodegradation: The Dioxygenase Attack

Under aerobic conditions, the key enzymes for initiating the breakdown of aromatic compounds are dioxygenases. Bacteria from the genus Sphingomonas, in particular Sphingomonas wittichii RW1, are well-documented for their ability to degrade dibenzofuran and some of its chlorinated derivatives.[9]

The proposed aerobic pathway for 2,4,6,8-TCDF is initiated by a dibenzofuran-4,4a-dioxygenase . This multi-component enzyme system inserts two hydroxyl groups across one of the aromatic rings, a process known as angular dioxygenation, adjacent to the ether bridge. This attack destabilizes the aromatic system, leading to ring cleavage.

A study on the degradation of 2,4,8-trichlorodibenzofuran by Sphingomonas sp. strain RW1 provides a strong model for the likely fate of 2,4,6,8-TCDF.[10] In that study, the bacterium metabolized the trichlorinated congener into 6,8-dichloro-2-methyl-4H-chromen-4-one. This indicates that the initial dioxygenase attack occurs on the chlorinated ring, followed by meta-cleavage of the resulting diol and subsequent metabolic steps. A similar pathway is plausible for 2,4,6,8-TCDF, ultimately leading to the breakdown of the tricyclic structure into simpler, potentially less toxic intermediates that can enter central metabolic cycles.

Caption: Experimental workflow for a soil/sediment microcosm study.

Analytical Techniques

The definitive analysis of PCDFs requires highly specific and sensitive instrumentation capable of separating complex isomer mixtures and detecting compounds at parts-per-trillion (ppt) or even parts-per-quadrillion (ppq) levels. [11]

-

Instrumentation: The benchmark for PCDF analysis is High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS). [12][13]* Sample Preparation: Extensive sample preparation is required to isolate the target analytes from the matrix. This involves solvent extraction followed by a multi-step cleanup process using various column chromatography techniques (e.g., silica, alumina, carbon) to remove interfering compounds. [13]* Quantification: Quantification is typically performed using an isotope dilution method, where a known amount of a ¹³C-labeled internal standard corresponding to the target analyte is added to the sample prior to extraction. This allows for accurate correction of any analyte loss during the preparation and analysis steps.

| Parameter | Technique | Purpose |

| Separation | High-Resolution Gas Chromatography (HRGC) | Separates individual PCDF congeners from each other. [11] |

| Detection | High-Resolution Mass Spectrometry (HRMS) | Provides high specificity and sensitivity for unambiguous identification and quantification. [12] |

| Quantification | Isotope Dilution | Ensures high accuracy by correcting for analytical losses. [14] |

| Sample Prep | Multi-column Chromatography | Removes interfering compounds from complex matrices like soil and tissue. [13] |

| Table 1: Summary of core analytical techniques for 2,4,6,8-TCDF analysis. |

Summary and Future Directions

The metabolism and biodegradation of 2,4,6,8-TCDF, while not directly studied in detail, can be confidently inferred from the extensive research on related PCDF congeners. In mammalian systems, the compound likely undergoes AhR-mediated induction of CYP1A1/1B1, leading to hydroxylation and subsequent conjugation for excretion. In the environment, it is susceptible to aerobic degradation by specialized bacteria like Sphingomonas via a dioxygenase-initiated ring cleavage pathway, and to anaerobic transformation through reductive dechlorination.

The primary challenge and critical future research direction is the need for isomer-specific studies on 2,4,6,8-TCDF. Such research is necessary to:

-

Confirm the Proposed Pathways: Unequivocally identify the specific metabolites and degradation products of 2,4,6,8-TCDF.

-

Determine Degradation Kinetics: Quantify the rates of metabolism and biodegradation to refine environmental fate models and risk assessments.

-

Isolate and Characterize Key Microorganisms: Identify and characterize the specific microbial strains capable of degrading 2,4,6,8-TCDF, which could be harnessed for bioremediation applications.

By building upon the foundational knowledge of PCDF biochemistry and microbiology, targeted research can fill these knowledge gaps, leading to a more complete understanding of the environmental fate and health implications of this persistent pollutant.

References

-

PubChem. 2,3,7,8-Tetrachlorodibenzofuran. National Center for Biotechnology Information. [Link]

-

Wikipedia. 2,3,7,8-Tetrachlorodibenzofuran. [Link]

-

National Center for Biotechnology Information. The acute toxicity of 2,3,4,7,8-pentachlorodibenzofuran (4PeCDF) in the male Fischer rat. PubMed. [Link]

-

PubChem. 2,4,6,8-Tetrachlorodibenzofuran. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. 2,3,7,8-TETRACHLORODIBENZO-para-DIOXIN, 2,3,4,7,8-PENTACHLORODIBENZOFURAN, AND 3,3′,4,4′,5-PENTACHLOROBIPHENYL. [Link]

-

Environmental Working Group. 2,3,7,8-TCDF (tetrafuran). EWG Human Toxome Project. [Link]

-

National Center for Biotechnology Information. Physiological Model for the Pharmacokinetics of 2,3,7,8-tetrachlorodibenzofuran in Several Species. PubMed. [Link]

-

National Center for Biotechnology Information. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs. PMC. [Link]

-

Alpha Analytical. Dioxin & Furan Analysis. [Link]

-

U.S. Environmental Protection Agency. Method 8280B: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/Low-Resolution Mass Spectrometry (HRGC/LRMS). [Link]

-

California Air Resources Board. Method 428: Determination of Polychlorinated Dibenzo-p-dioxin (PCDD), Polychlorinated Dibenzofuran (PCDF) and Polychlorinated Biphenyls (PCB) Emissions from Stationary Sources. [Link]

-

Wikipedia. Dioxins and dioxin-like compounds. [Link]

-

Frontiers. Correlating biodegradation kinetics of 2,3,7,8-tetrachlorodibenzo-p-dioxin to the dynamics of microbial communities originating from soil in Vietnam contaminated with herbicides and dioxins. [Link]

-

National Center for Biotechnology Information. 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) persistence in the Seveso (Milan, Italy) soil. PubMed. [Link]

-

U.S. Environmental Protection Agency. Determination of polychlorinated, polybrominated and brominated/chlorinated dibenzo-p-dioxins and dibenzofurans in ambient air. [Link]

-

SpringerLink. Kinetics of sunlight photodegradation of 2,3,4,7,8-pentachlorodi-benzofuran in natural water. [Link]

-

ResearchGate. Significant changes in metabolites after TCDF exposure. [Link]

-

Semantic Scholar. Catabolism of 2,7-dichloro- and 2,4,8-trichlorodibenzofuran by Sphingomonas sp strain RW1. [Link]

-

Frontiers. Biodegradation of 2-4-6 trichlorophenol by sequencing batch reactors (SBR) equipped with a rotating biological bed and operated in an anaerobic-aerobic condition. [Link]

-

J-STAGE. 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) degradation by the thermophilic Geobacillus sp. UZO 3 cell-free extract. [Link]

-

World Cancer Research Journal. CLINICALLY RELEVANT OF CYTOCHROME P450 FAMILY ENZYMES FOR DRUG-DRUG INTERACTION IN ANTICANCER THERAPY. [Link]

-

YouTube. Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. [Link]

-

National Center for Biotechnology Information. Correlating biodegradation kinetics of 2,3,7,8-tetrachlorodibenzo-p-dioxin to the dynamics of microbial communities originating from soil in Vietnam contaminated with herbicides and dioxins. [Link]

-

Juniper Publishers. A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. [Link]

-

ResearchGate. Aerobic bacterial transformation and biodegradation of dioxins: a review. [Link]

-

USDA Forest Service. THE BEHAVIOR OF 2,4,5-T AND TCDD IN THE ENVIRONMENT. [Link]

-

National Center for Biotechnology Information. Cytochrome P450 Enzymes and Drug Metabolism in Humans. [Link]

-

ChemRxiv. Anaerobic defluorination of chlorine-substituted per- and polyfluorinated carboxylic acids triggered by microbial dechlorination. [Link]

-

National Center for Biotechnology Information. Basic Review of the Cytochrome P450 System. [Link]

-

National Center for Biotechnology Information. Polychlorinated Dibenzofurans. [Link]

-

MDPI. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. [Link]

-

National Center for Biotechnology Information. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. [Link]

-

ResearchGate. Enhanced Degradation of Hexachlorocyclohexane Isomers by Sphingomonas paucimobilis. [Link]

-

ResearchGate. Correlating biodegradation kinetics of 2,3,7,8- tetrachlorodibenzo-p-dioxin to the dynamics of microbial communities originating from soil in Vietnam contaminated with herbicides and dioxins. [Link]

-

National Center for Biotechnology Information. Biodegradation of Dibenzothiophene and 4,6-dimethyldibenzothiophene by Sphingomonas Paucimobilis Strain TZS-7. [Link]

Sources

- 1. ewg.org [ewg.org]

- 2. 2,3,7,8-Tetrachlorodibenzofuran - Wikipedia [en.wikipedia.org]

- 3. 2,3,7,8-TETRACHLORODIBENZO-para-DIOXIN, 2,3,4,7,8-PENTACHLORODIBENZOFURAN, AND 3,3′,4,4′,5-PENTACHLOROBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Dioxins and dioxin-like compounds - Wikipedia [en.wikipedia.org]

- 5. 2,4,6,8-Tetrachlorodibenzofuran | C12H4Cl4O | CID 42843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3,7,8-Tetrachlorodibenzofuran | C12H4Cl4O | CID 39929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Physiological model for the pharmacokinetics of 2,3,7,8-tetrachlorodibenzofuran in several species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) persistence in the Seveso (Milan, Italy) soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Catabolism of 2,7-dichloro- and 2,4,8-trichlorodibenzofuran by Sphingomonas sp strain RW1 | Semantic Scholar [semanticscholar.org]

- 11. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alphalab.com [alphalab.com]

- 13. epa.gov [epa.gov]

- 14. well-labs.com [well-labs.com]

An In-depth Technical Guide to 2,4,6,8-Tetrachlorodibenzofuran: Physicochemical Properties, Environmental Behavior, and Analytical Considerations

Introduction

Polychlorinated dibenzofurans (PCDFs) are a class of persistent organic pollutants (POPs) that have garnered significant attention from the scientific community due to their environmental ubiquity, resistance to degradation, and potential for toxic effects.[1] These compounds are not produced intentionally but are formed as unintentional byproducts in a range of industrial and thermal processes, including waste incineration, metal smelting, and the manufacturing of certain chlorinated chemicals.[2][3] The PCDF family comprises 135 distinct congeners, each differing by the number and position of chlorine atoms on the dibenzofuran backbone.[3]

This structural variation is of paramount importance, as the physicochemical properties, environmental fate, and toxicological potency of each congener are dictated by its specific chlorine substitution pattern. The most toxic congeners are those with chlorine atoms at the 2, 3, 7, and 8 positions, which allows them to bind with high affinity to the aryl hydrocarbon receptor (AhR).[1][4]

This guide focuses on a specific, less-studied congener: 2,4,6,8-tetrachlorodibenzofuran (2,4,6,8-TCDF). While not substituted in all the "toxic" lateral 2,3,7,8 positions, an understanding of its unique properties is crucial for comprehensive environmental risk assessment, analytical method development, and toxicological research. We will provide a detailed examination of its molecular structure, core physicochemical properties, projected environmental behavior, toxicological implications, and the gold-standard analytical methodologies for its detection.

Molecular Structure and Isomerism: The Foundation of Function

The fundamental structure of 2,4,6,8-TCDF is a dibenzofuran core—a central furan ring fused to two benzene rings—with four chlorine atoms substituted at the 2, 4, 6, and 8 positions.

Caption: Molecular structure of 2,4,6,8-Tetrachlorodibenzofuran.

The key distinction lies in its substitution pattern compared to the highly toxic reference compound, 2,3,7,8-TCDF. The lack of chlorine atoms at the 3 and 7 positions is critical. For high-affinity binding to the AhR, a planar or near-planar molecular configuration with lateral halogen atoms (positions 2, 3, 7, and 8) is required. As 2,4,6,8-TCDF does not meet this structural prerequisite, its "dioxin-like" toxicity is predicted to be significantly lower than that of 2,3,7,8-TCDF.

Core Physicochemical Properties

A comprehensive understanding of a compound's behavior in biological and environmental systems begins with its fundamental physicochemical properties. It is crucial to note that while extensive experimental data exists for the toxicologically significant 2,3,7,8-TCDF isomer, such data is largely unavailable for 2,4,6,8-TCDF. The following table presents the known and computed values for 2,4,6,8-TCDF and provides data for 2,3,7,8-TCDF for comparative purposes, highlighting the impact of isomer-specific structure.

Table 1: Physicochemical Data for 2,4,6,8-TCDF and 2,3,7,8-TCDF

| Property | 2,4,6,8-Tetrachlorodibenzofuran | 2,3,7,8-Tetrachlorodibenzofuran (for comparison) | Significance in Environmental & Biological Systems |

| CAS Number | 58802-19-0[1] | 51207-31-9[3][5] | Unique identifier for the specific chemical substance. |

| Molecular Formula | C₁₂H₄Cl₄O[1] | C₁₂H₄Cl₄O[3] | Defines the elemental composition of the molecule. |

| Molecular Weight | 306.0 g/mol [1] | 305.97 g/mol [3] | Influences diffusion, volatility, and gravitational settling. |

| Physical State | Solid (predicted) | Colorless Crystalline Solid[3][6] | Determines handling procedures and physical state in the environment. |

| Melting Point | Data not available | 227 - 228 °C[2][6] | Indicates the temperature at which the solid becomes a liquid. |

| Boiling Point | Data not available | Data not available | Affects volatility and atmospheric transport potential. |

| Water Solubility | Very low (predicted) | 6.92 x 10⁻⁴ mg/L at 26 °C[6][7] | Low solubility drives partitioning into soils, sediments, and biota. |

| Vapor Pressure | Very low (predicted) | 1.53 x 10⁻⁶ mmHg at 25 °C[6] | Low vapor pressure limits volatilization from surfaces. |

| Log Kₒw | 6.2 (Computed)[1] | 6.53 (Experimental)[2][6] | High value indicates strong lipophilicity and high potential for bioaccumulation in fatty tissues. |

| Henry's Law Constant | Data not available | 1.54 x 10⁻⁵ atm·m³/mol (Estimated)[6] | Governs the partitioning equilibrium between air and water. |

Environmental Fate and Transport

The physicochemical properties detailed above are the primary determinants of 2,4,6,8-TCDF's behavior and persistence in the environment.

-

High Lipophilicity (Log Kₒw): The high octanol-water partition coefficient (computed Log Kₒw of 6.2) indicates that 2,4,6,8-TCDF will strongly sorb to organic matter in soil and sediment.[1] This reduces its mobility in aqueous environments and makes it less available for degradation.

-

Low Water Solubility: Its predicted poor solubility in water further enhances its tendency to partition out of the water column and associate with particulate matter.[6][7]

-

Low Vapor Pressure: The predicted low vapor pressure suggests that volatilization from soil or water surfaces is not a significant transport pathway.[6] However, it can still be subject to long-range atmospheric transport while adsorbed to airborne particulate matter.

These properties collectively contribute to its classification as a persistent organic pollutant (POP). Once released, it is likely to remain in soil and sediment sinks for extended periods, with the potential for bioaccumulation in the food web.

Caption: Environmental pathways of 2,4,6,8-TCDF.

Toxicological Profile: The Role of the Aryl Hydrocarbon Receptor (AhR)

The toxicity of most PCDF congeners is mediated through their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[1][4] High-affinity binding to AhR initiates a cascade of downstream events, leading to changes in gene expression and ultimately, toxic effects.

As previously discussed, the planar structure and lateral (2,3,7,8) chlorine substitution are crucial for potent AhR activation. Since 2,4,6,8-TCDF lacks this specific arrangement, its binding affinity for the AhR is expected to be significantly lower than that of 2,3,7,8-TCDF. Consequently, it is classified as having low "dioxin-like" toxicity. The World Health Organization (WHO) assigns Toxic Equivalency Factors (TEFs) to dioxin-like compounds to standardize risk assessment, with the highly toxic 2,3,7,8-TCDD set at 1. The TEF for 2,3,7,8-TCDF is 0.1, while non-2,3,7,8-substituted congeners like 2,4,6,8-TCDF are generally considered to have TEFs at or near zero.[6]

Caption: Simplified schematic of the Aryl Hydrocarbon Receptor (AhR) pathway.

Standard Analytical Methodologies

The detection of PCDFs in environmental and biological matrices requires highly sensitive and specific analytical methods due to their extremely low concentrations (parts-per-trillion to parts-per-quadrillion) and the presence of numerous interfering compounds.[8][9] The gold standard is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS), as outlined in regulatory methods such as U.S. EPA Method 8290A and 1613B.[10][11][12]

Experimental Protocol: EPA Method 8290A Overview

The causality behind this multi-step protocol is the systematic removal of interferences and concentration of the target analytes to achieve the required ultra-trace detection limits.

-

Isotope Dilution: The protocol's foundation is isotope dilution. Before extraction, the sample is spiked with a known amount of ¹³C-labeled analogues of the target compounds.[13] These labeled standards behave almost identically to the native analytes throughout the extraction and cleanup process. By measuring the recovery of these standards in the final analysis, precise quantification of the native analytes is possible, correcting for any losses during sample preparation.

-

Matrix-Specific Extraction: The goal is to efficiently move the lipophilic PCDFs from a complex matrix (soil, water, tissue) into an organic solvent.

-

Extract Cleanup (Multi-stage Chromatography): This is the most critical phase for ensuring analytical accuracy. The crude extract contains thousands of co-extracted compounds that can interfere with detection.

-

Acid/Base Washing: Removes acidic and basic interferences.[9]

-

Column Chromatography: The extract is passed through a series of columns, typically containing silica gel, alumina, and activated carbon.[9]

-

Causality: Each stationary phase has a different selectivity. Alumina and silica remove polar interferences. The key step is the carbon column, which has a high affinity for planar molecules like PCDFs, effectively separating them from non-planar interferences like PCBs.

-

-

HRGC Separation: The cleaned extract is injected into a high-resolution gas chromatograph, typically equipped with a long capillary column (e.g., DB-5).[13]

-

Rationale: The GC separates the different PCDF congeners from each other based on their boiling points and interaction with the column's stationary phase. Isomer-specific separation is crucial, and often a second column with a different polarity is required for confirmation.[9]

-

-

HRMS Detection: The separated compounds enter a high-resolution mass spectrometer.

-

Rationale: HRMS is used to precisely measure the mass-to-charge ratio (m/z) of the ions. This high resolution is necessary to differentiate the target analytes from other co-eluting compounds that may have the same nominal mass but a different exact mass. The instrument is set to monitor for the specific ions characteristic of native and ¹³C-labeled PCDFs, providing exceptional sensitivity and selectivity.[12]

-

Caption: General workflow for the analysis of PCDFs by EPA Method 8290A.

Conclusion

2,4,6,8-Tetrachlorodibenzofuran is a member of the PCDF family whose physicochemical profile is dominated by high lipophilicity and low water solubility and volatility. These characteristics dictate its environmental persistence, primarily within soil and sediment matrices, and a propensity for bioaccumulation. Structurally, it lacks the lateral 2,3,7,8-chlorine substitution pattern, which is a prerequisite for high-affinity binding to the aryl hydrocarbon receptor. Therefore, its potential for "dioxin-like" toxicity is considered minimal compared to its more-studied isomers. The reliable analysis of 2,4,6,8-TCDF, as with all PCDFs, necessitates sophisticated, multi-step protocols involving extensive sample cleanup and detection by HRGC/HRMS to achieve the required sensitivity and selectivity for meaningful environmental and toxicological assessment. Further research to generate experimental data on the specific physicochemical properties of this and other non-2,3,7,8-substituted congeners would provide a more complete picture of their environmental behavior and risk.

References

-

U.S. Environmental Protection Agency. (2007). Method 8290A: Polychlorinated Dibenzo-p-dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS). SW-846. [Link]

-

Agilent Technologies. (n.d.). An Alternate Testing Protocol for EPA 1613B using Agilent Triple Quadrupole GC/MS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 39929, 2,3,7,8-Tetrachlorodibenzofuran. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2007). Method 8290A, Appendix A (SW-846): Procedure for the Collection, Handling, Analysis, and Reporting of Wipe Tests Performed Within the Laboratory. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). EPA-EAD: 1613B: Dioxins and Furans by HRGC/HRMS. Retrieved from [Link]

-

Pace Analytical. (n.d.). 8290A Water - Analytical Method. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Dioxins & Furans Analysis in Water. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2007). EPA Method 8290A, Appendix A (SW-846): Procedure for the Collection, Handling, Analysis, and Reporting of Wipe Tests Performed Within the Laboratory. Retrieved from [Link]

-

Sander, R. (n.d.). Henry's Law Constants. Max-Planck Institute for Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42843, 2,4,6,8-Tetrachlorodibenzofuran. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42128, 2,3,4,7,8-Pentachlorodibenzofuran. Retrieved from [Link]

-

National Environmental Methods Index. (n.d.). NEMI Method Summary - 8290A. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2014). Data Validation Standard Operating Procedure for EPA Method 1613 Revision B. Retrieved from [Link]

-

Spectroscopy Online. (2009). Applying Comprehensive Analysis to EPA Method 1613B Samples—Discover Those Compounds Usually Discounted in Environmental Samples. Retrieved from [Link]

-

Grokipedia. (n.d.). 2,3,7,8-Tetrachlorodibenzofuran. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55112, 2,3,4,8-Tetrachlorodibenzofuran. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,3,7,8-Tetrachlorodibenzofuran. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 51462, 1,3,6,8-Tetrachlorodibenzofuran. Retrieved from [Link]

-

Quintana, F. J., et al. (2012). Aryl hydrocarbon receptor control of a disease tolerance defense pathway. Nature, 485(7399), 529–533. [Link]

-

Wikipedia. (n.d.). Dioxins and dioxin-like compounds. Retrieved from [Link]

-

Paasivirta, J., et al. (1990). The Vapor Pressure of Environmentally Significant Organic Chemicals: A Review of Methods and Data at Ambient Temperature. Chemosphere, 21(12), 1395-1410. [Link]

-

Nagy, S. R., et al. (2007). Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor. Toxicological Sciences, 95(1), 139-147. [Link]

-

Kim, S. H., et al. (2012). Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism. Journal of Biological Chemistry, 287(8), 5434-5444. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). 2,3,7,8-TETRACHLORODIBENZO-para-DIOXIN, 2,3,4,7,8-PENTACHLORODIBENZOFURAN, AND 3,3′,4,4′,5-PENTACHLOROBIPHENYL. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F. [Link]

-

National Institute of Standards and Technology. (n.d.). 2,3,7,8-Tetrachlorodibenzofuran. NIST Chemistry WebBook. Retrieved from [Link]

-

Rordorf, B. F. (1989). Vapor pressures and enthalpies of sublimation of 17 polychlorinated dibenzo‐p‐dioxins and five polychlorinated dibenzofurans. Environmental Toxicology and Chemistry, 8(6), 485-492. [Link]

-

Safe, S., & Cheng, Y. (2018). Aryl Hydrocarbon Receptor (AhR) Ligands as Selective AhR Modulators: Genomic Studies. International Journal of Molecular Sciences, 19(11), 3651. [Link]

-

Sander, R. (2023). Compilation of Henry's law constants (version 5.0.0) for water as solvent. Atmospheric Chemistry and Physics, 23(19), 10901-12440. [Link]

-

National Institute of Standards and Technology. (n.d.). 2,3,7,8-Tetrachlorodibenzofuran. NIST Chemistry WebBook. Retrieved from [Link]

-

Sander, R. (n.d.). Henry's Law Constants. Max-Planck Institute for Chemistry. Retrieved from [Link]

Sources

- 1. 2,4,6,8-Tetrachlorodibenzofuran | C12H4Cl4O | CID 42843 - PubChem [pubchem.ncbi.nlm.nih.gov]